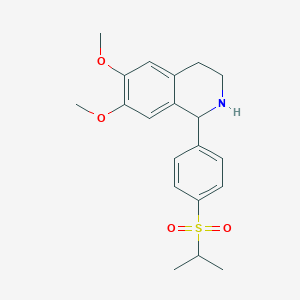
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. This particular compound is characterized by the presence of an isoquinoline core with specific substituents, making it a subject of interest in medicinal chemistry and pharmacological research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler cyclization, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone, followed by cyclization under acidic conditions . Another method involves the electron-transfer reduction of α,β-dehydro phosphonophenylalanine, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include a variety of isoquinoline derivatives with potential biological activities, such as antineuroinflammatory agents and enzyme inhibitors .
科学研究应用
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline has several scientific research applications:
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors to influence cellular signaling and physiological responses .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking specific substituents.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a phenyl group at the 1-position.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position.
Uniqueness
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the isopropylsulfonyl and dimethoxy groups enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
属性
CAS 编号 |
20884-90-6 |
|---|---|
分子式 |
C20H25NO4S |
分子量 |
375.5 g/mol |
IUPAC 名称 |
6,7-dimethoxy-1-(4-propan-2-ylsulfonylphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H25NO4S/c1-13(2)26(22,23)16-7-5-14(6-8-16)20-17-12-19(25-4)18(24-3)11-15(17)9-10-21-20/h5-8,11-13,20-21H,9-10H2,1-4H3 |
InChI 键 |
FMUVIFLFKIUPHK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



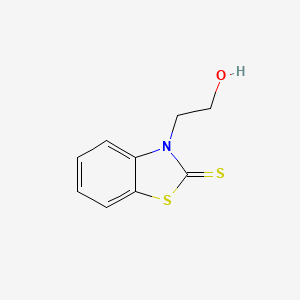
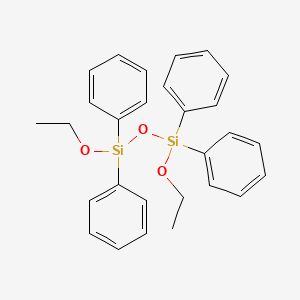

![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)
![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)
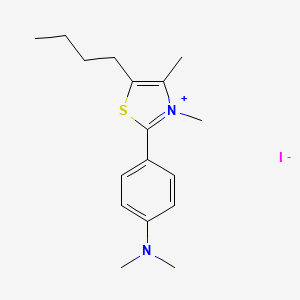
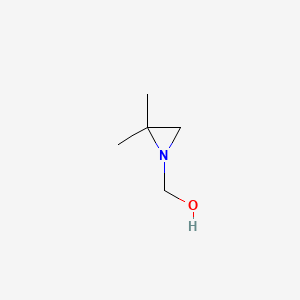

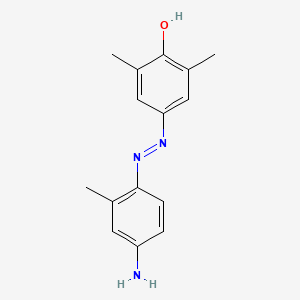
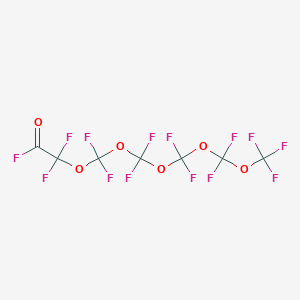
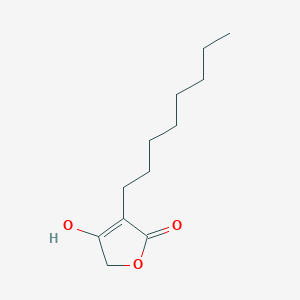

![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
